Sourcing the correct 2,6-isomer is critical-1,5- and 1,8-isomers introduce steric hindrance that compromises polymer performance and perovskite assembly. This monomer (CAS 2243-67-6) delivers the linear amphi-geometry essential for high-Tg polyimides and 1D self-assembled optoelectronic structures.
• ≥95% purity (HPLC) ensures reproducible condensation polymerization and minimal side reactions.
• Enables copolyimides with Tg 287-321 °C and Td10% >556 °C for aerospace composites and high-temp insulation.
• Directs 1D perovskite chain formation for broadband STE emission-unachievable with the 1,5-isomer.
• Exhaustive permethylation yields a bis-quaternary ammonium salt (N+⋯N+ 7.87 Å) for cucurbituril host-guest chemistry.
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
CAS No.2243-67-6
Cat. No.B1363542
⚠ Attention: For research use only. Not for human or veterinary use.
Naphthalene-2,6-diamine: Overview and Differentiation
Naphthalene-2,6-diamine (2,6-NDA, CAS 2243-67-6) is a primary aromatic diamine featuring two amine groups in the amphi-positions of a naphthalene ring. This rigid, extended π-conjugated core distinguishes it from simpler phenylenediamines and other naphthalenediamine isomers [1]. Its geometry and electron distribution directly influence its reactivity in polymer synthesis [2] and its self-assembly behavior in advanced materials, including perovskites and metal-organic frameworks [3]. As a monomer, it is a white to light yellow solid with a typical melting point in the range of 224–228 °C , and its properties as a building block cannot be assumed from other in-class compounds.
Linear 2,6-geometry directs 1D perovskite self-assembly
Permits exhaustive N-methylation without steric hindrance
[1] Wikipedia Contributors. (2020). Diaminonaphthalene. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Diaminonaphthalene. View Source
[2] Leu, T. S., & Wang, C. S. (2002). Synthesis and properties of copolyimides containing naphthalene group. Polymer, 43(25), 6489-6495. View Source
[3] Mitrofanov, A., Berencén, Y., Sadrollahi, E., Boldt, R., Bodesheim, D., Weiske, H., ... & Voit, B. (2023). Molecular engineering of naphthalene spacers in low-dimensional perovskites. Journal of Materials Chemistry C, 11(15), 5024-5031. View Source
Why Naphthalene-2,6-diamine Is Irreplaceable
Naphthalene-2,6-diamine's unique substitution pattern creates a distinct set of properties that are not transferable to its positional isomers (e.g., 1,5-, 2,3-, or 1,8-diaminonaphthalene) or smaller aromatic diamines like m-phenylenediamine. The specific 2,6-amphi-substitution dictates a linear, para-like geometry that is critical for achieving high-performance polymer properties [1]. In contrast, the peri-substitution of 1,8-diaminonaphthalene introduces severe steric hindrance, while the ortho-like geometry of 2,3-diaminonaphthalene leads to different cyclization behaviors [2]. Similarly, replacing the extended naphthalene core with a benzene ring (as in m-phenylenediamine) drastically reduces the π-conjugation length, which is essential for applications requiring specific electronic or optical properties [3]. Therefore, sourcing the correct isomer is critical for reproducible results in polymer synthesis, materials science, and supramolecular chemistry.
Target
2,6-NDA: linear, para-like geometry
Substitute
1,5-NDA: peri-strain may alter reactivity and self-assembly
Target
2,6-NDA: enables controlled cyclization
Substitute
2,3-NDA: ortho-like geometry may shift cyclization products
Substitute
m-Phenylenediamine: shorter conjugation may limit electronic/optical performance
[1] Leu, T. S., & Wang, C. S. (2002). Synthesis and properties of copolyimides containing naphthalene group. Polymer, 43(25), 6489-6495. View Source
[2] Eastmond, G. C., & Paprotny, J. (1996). Synthesis and properties of poly(ether imide)s derived from dihydroxynaphthalenes. Journal of Materials Chemistry, 6(9), 1459-1464. View Source
[3] Mitrofanov, A., Berencén, Y., Sadrollahi, E., Boldt, R., Bodesheim, D., Weiske, H., ... & Voit, B. (2023). Molecular engineering of naphthalene spacers in low-dimensional perovskites. Journal of Materials Chemistry C, 11(15), 5024-5031. View Source
Quantitative Comparison vs. Key Analogs
Purity Assurance for Polymer Synthesis
For procurement in high-performance polymer synthesis, a verified high-purity monomer source is critical to ensure reproducible molecular weight and prevent side reactions. Naphthalene-2,6-diamine from a certified supplier like TCI provides a quantifiable purity standard of >98.0% (by HPLC), ensuring the diamine monomer meets the rigorous requirements for condensation polymerization, particularly for polyimides and polyamides .
In the synthesis of hybrid organic-inorganic lead halide perovskites, the use of Naphthalene-2,6-diamine (2,6-DAN) as a spacer cation yields a 1D chain structure. This is a direct consequence of the molecule's linear geometry. In a head-to-head study, the 2D counterpart obtained from isomeric 1,5-diaminonaphthalene (1,5-DAN) did not exhibit broadband light emission. In contrast, the 1D hybrid material based on 2,6-DAN produced broadband light emission arising from self-trapped excitons (STEs) due to its highly distorted structure [1].
1D chain structure; broadband light emission from self-trapped excitons (STEs)
Comparator Or Baseline
1,5-diaminonaphthalene (1,5-DAN)
Quantified Difference
Formation of a 1D structure vs. a 2D structure; presence of broadband STE emission vs. absence.
Conditions
Hybrid organic-inorganic lead halide perovskite synthesis
Why This Matters
The specific 2,6-substitution pattern is essential for achieving 1D perovskite structures with unique broadband emission, a property not achievable with the 1,5-isomer.
[1] Mitrofanov, A., Berencén, Y., Sadrollahi, E., Boldt, R., Bodesheim, D., Weiske, H., ... & Voit, B. (2023). Molecular engineering of naphthalene spacers in low-dimensional perovskites. Journal of Materials Chemistry C, 11(15), 5024-5031. View Source
Exhaustive Methylation to Bis-Quaternary Ammonium Salts
The 2,6-substitution pattern avoids the severe peri-strain that hinders exhaustive N-methylation in the 1,5-isomer. A direct synthetic study demonstrated that while Naphthalene-1,5-diamine could not be fully permethylated to the bis-quaternary ammonium salt due to 1,8-type peri-interactions, Naphthalene-2,6-diamine was successfully converted to the fully methylated naphthalene-2,6-di(NMe3I) product [1]. The 2,6-di(NMe3I) salt has an N+⋯N+ mean distance of 7.87(9) Å, which is comparable to the 7.82(3) Å mean distance of the diamantane analog, making it a suitable guest for cucurbit[7]uril host-guest studies [1].
Fully methylated to naphthalene-2,6-di(NMe3I); N+⋯N+ mean distance: 7.87(9) Å
Comparator Or Baseline
1,5-diaminonaphthalene
Quantified Difference
Full permethylation possible for 2,6-isomer; impossible for 1,5-isomer due to peri-strain.
Conditions
Reductive amination with formaldehyde/H2/PtO2
Why This Matters
This confirms the 2,6-isomer as the required starting material for synthesizing rigid, bis-quaternary ammonium salts used in supramolecular host-guest chemistry, where the 1,5-isomer is not a viable alternative.
[1] Vlasenko, M. P., & Ozeryanskii, V. A. (2016). Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts. Tetrahedron, 72(12), 1541-1546. View Source
Thermal Stability Benchmark for Polyimide Synthesis
Incorporation of a naphthalene ring into a polymer backbone is a well-known strategy to enhance thermal stability. For a user procuring Naphthalene-2,6-diamine to synthesize polyimides, a relevant quantitative benchmark is provided by a study of random copolyimides synthesized using a naphthalene-containing diamine and various aromatic dianhydrides. These copolyimides exhibited glass transition temperatures (Tg) ranging from 287 to 321 °C and decomposition temperatures at 10% weight loss (Td10%) in nitrogen atmospheres above 556 °C [1].
Glass Transition Temperature (Tg) and Decomposition Temperature (Td10%)
Target Compound Data
Tg: 287–321 °C; Td10%: >556 °C
Comparator Or Baseline
Aromatic polyimides without naphthalene groups (e.g., based on 4,4'-oxydianiline)
Quantified Difference
Provides a high thermal stability baseline, with Tg values in the upper range for soluble polyimides.
Conditions
Copolyimides synthesized from various dianhydrides; DSC and TGA in N2 atmosphere
Why This Matters
This provides a validated thermal performance benchmark for polymers derived from a naphthalene-containing diamine, guiding selection for high-temperature applications such as aerospace or electronics.
[1] Leu, T. S., & Wang, C. S. (2002). Synthesis and properties of copolyimides containing naphthalene group. Polymer, 43(25), 6489-6495. View Source
Key Applications of Naphthalene-2,6-diamine
High-Temperature Polyimide Synthesis
This scenario is ideal for researchers and polymer manufacturers seeking to incorporate a rigid, extended aromatic core into a polymer backbone to enhance thermal stability. The quantitative thermal data (Tg of 287–321 °C and Td10% > 556 °C) from copolyimides containing a naphthalene unit [1] validates its use as a building block for high-performance polyimides. The high-purity specification (>98.0% by HPLC) ensures the monomer's suitability for condensation polymerization, minimizing side reactions and ensuring reproducible molecular weights in applications such as aerospace composites or high-temperature electrical insulation.
1D Perovskites for Broadband Light Emission
This scenario is tailored for materials scientists and device engineers developing novel optoelectronic materials, including broadband light-emitting devices or radiation detectors. The direct, head-to-head evidence demonstrates that using Naphthalene-2,6-diamine as a spacer cation uniquely directs the self-assembly of 1D chain structures in lead halide perovskites [2]. This 1D structure is the prerequisite for broadband light emission arising from self-trapped excitons (STEs), a desirable optical property that is not observed in the 2D perovskite formed from the 1,5-isomer [2].
Bis-Quaternary Ammonium Salts for Host-Guest Chemistry
This application scenario is for organic and supramolecular chemists who require a rigid, bidentate cationic guest molecule with a specific N+⋯N+ distance. The direct synthetic comparison confirms that Naphthalene-2,6-diamine is the required isomer, as it can be exhaustively permethylated to form a stable bis-quaternary ammonium salt with an N+⋯N+ distance of 7.87(9) Å [3]. This synthesis is not feasible with the 1,5-isomer due to steric hindrance from peri-interactions [3]. This makes the 2,6-isomer an essential precursor for creating high-affinity guests for hosts like cucurbiturils.
[1] Leu, T. S., & Wang, C. S. (2002). Synthesis and properties of copolyimides containing naphthalene group. Polymer, 43(25), 6489-6495. View Source
[2] Mitrofanov, A., Berencén, Y., Sadrollahi, E., Boldt, R., Bodesheim, D., Weiske, H., ... & Voit, B. (2023). Molecular engineering of naphthalene spacers in low-dimensional perovskites. Journal of Materials Chemistry C, 11(15), 5024-5031. View Source
[3] Vlasenko, M. P., & Ozeryanskii, V. A. (2016). Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts. Tetrahedron, 72(12), 1541-1546. View Source
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